Methyl 5-bromo-3-(2,2,2-trichloroacetamido)thiophene-2-carboxylate

Synthetic Chemistry Medicinal Chemistry Analytical Chemistry

Methyl 5-bromo-3-(2,2,2-trichloroacetamido)thiophene-2-carboxylate (CAS 1266189-95-0) is a trisubstituted thiophene building block featuring a C-5 bromine atom, a C-3 trichloroacetamido group, and a C-2 methyl ester. Its molecular formula is C₈H₅BrCl₃NO₃S with a molecular weight of 381.46 g/mol.

Molecular Formula C8H5BrCl3NO3S
Molecular Weight 381.5 g/mol
CAS No. 1266189-95-0
Cat. No. B1458807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-3-(2,2,2-trichloroacetamido)thiophene-2-carboxylate
CAS1266189-95-0
Molecular FormulaC8H5BrCl3NO3S
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(S1)Br)NC(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C8H5BrCl3NO3S/c1-16-6(14)5-3(2-4(9)17-5)13-7(15)8(10,11)12/h2H,1H3,(H,13,15)
InChIKeyWRQGNKLDYBATQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-3-(2,2,2-trichloroacetamido)thiophene-2-carboxylate (CAS 1266189-95-0): Core Identity and Procurement-Relevant Specifications


Methyl 5-bromo-3-(2,2,2-trichloroacetamido)thiophene-2-carboxylate (CAS 1266189-95-0) is a trisubstituted thiophene building block featuring a C-5 bromine atom, a C-3 trichloroacetamido group, and a C-2 methyl ester. Its molecular formula is C₈H₅BrCl₃NO₃S with a molecular weight of 381.46 g/mol . The compound is supplied as a research-grade intermediate with purity specifications of ≥95% to ≥98% (NLT 98%) depending on the vendor, and is manufactured under ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications . It is classified strictly for laboratory research use and is not intended for human or veterinary applications .

Procurement Risk Assessment: Why Methyl 5-bromo-3-(2,2,2-trichloroacetamido)thiophene-2-carboxylate Cannot Be Replaced by Its Non-Brominated Analog or Parent Amine


Substituting Methyl 5-bromo-3-(2,2,2-trichloroacetamido)thiophene-2-carboxylate with its closest commercially available analog, Methyl 3-(2,2,2-trichloroacetamido)thiophene-2-carboxylate (CAS 551899-09-3), eliminates the C-5 bromine substituent—a critical synthetic handle for downstream cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig, Sonogashira reactions). The bromine atom also substantially increases molecular weight (ΔMW = +78.9 g/mol), alters calculated lipophilicity (estimated ΔlogP ≈ +0.5 to +0.8), and introduces heavy-atom effects relevant to crystallographic phasing and halogen-bonding interactions [1]. Similarly, reverting to the parent amine, Methyl 3-amino-5-bromothiophene-2-carboxylate (CAS 107818-55-3), forfeits the trichloroacetyl protecting group that modulates amine reactivity, solubility, and metabolic stability in multi-step synthetic sequences. These physicochemical divergences render direct functional interchange untenable without re-optimization of reaction conditions or biological outcomes .

Quantitative Differentiation Evidence: Methyl 5-bromo-3-(2,2,2-trichloroacetamido)thiophene-2-carboxylate vs. Closest Analogs


Molecular Weight Differential: Brominated vs. Non-Brominated Trichloroacetamido-Thiophene-2-Carboxylate for Gravimetric and Stoichiometric Precision

The target compound, Methyl 5-bromo-3-(2,2,2-trichloroacetamido)thiophene-2-carboxylate (MW 381.46 g/mol), exhibits a molecular weight increase of 78.9 g/mol (ΔMW = +26.1%) compared to its direct non-brominated analog, Methyl 3-(2,2,2-trichloroacetamido)thiophene-2-carboxylate (MW 302.57 g/mol) [1]. This mass differential is analytically significant for gravimetric quantification, LC-MS detection sensitivity, and stoichiometric calculations in multi-step synthesis. The bromine isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1) also provides a distinctive MS fragmentation pattern useful for reaction monitoring.

Synthetic Chemistry Medicinal Chemistry Analytical Chemistry

Lipophilicity Enhancement: Estimated logP Increase via C-5 Bromination Guides Partitioning-Dependent Application Selection

The non-brominated analog Methyl 3-(2,2,2-trichloroacetamido)thiophene-2-carboxylate has a computed octanol/water partition coefficient (logP) of 3.4 [1]. While an experimentally determined logP for the 5-bromo target compound is not publicly available, class-level SAR consistently demonstrates that aromatic bromine substitution increases logP by approximately 0.5–0.8 units relative to the corresponding unsubstituted parent [2]. This places the estimated logP of the target compound in the range of 3.9–4.2, indicating moderately higher lipophilicity that may enhance membrane permeability but reduce aqueous solubility compared to the non-brominated analog.

Physicochemical Profiling Drug Design ADME Prediction

Synthetic Handle for Downstream Diversification: C-5 Bromine Enables Cross-Coupling Chemistry Absent in the Non-Halogenated Analog

The C-5 bromine substituent on the target compound provides a versatile leaving group for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck), enabling direct C–C and C–N bond formation at the 5-position. The non-brominated analog Methyl 3-(2,2,2-trichloroacetamido)thiophene-2-carboxylate (CAS 551899-09-3) lacks this reactive handle, limiting its utility to acylation or N-functionalization chemistries only [1]. Bromine at the C-5 position of thiophenes has been extensively utilized as a synthetic linchpin; for example, 5-(2-bromoacetyl)-substituted thiophenes serve as synthons for thiophene-containing heterocycles via nucleophilic displacement and condensation reactions [2]. While no direct comparative yield data for this specific compound pair is available, the presence vs. absence of the bromine atom represents a binary synthetic capability gate.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Purity Specification Differentiation: 98% (NLT) ISO-Certified vs. 95% General Research Grade for Quality-Critical Applications

Vendor purity specifications for the target compound range from a minimum of 95% (general research grade) to NLT 98% under ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications . A separate vendor specification lists 99% purity for select lots . The non-brominated analog Methyl 3-(2,2,2-trichloroacetamido)thiophene-2-carboxylate is commonly listed at 95% purity . For users requiring high-assay material in GLP or GMP-adjacent environments, the availability of a 98%+ certified grade with batch-specific Certificates of Analysis (CoA) represents a procurement-relevant differentiation.

Quality Control Pharmaceutical R&D Analytical Chemistry

Halogen Bonding and Heavy-Atom Effect: Crystallographic and Biophysical Implications of 5-Bromo Substitution vs. Non-Halogenated Analogs

The bromine atom at C-5 introduces a polarizable heavy atom capable of participating in halogen bonding (XB) interactions with Lewis bases (e.g., carbonyl oxygens, nitrogen heterocycles in protein binding sites). The non-brominated analog (CAS 551899-09-3) lacks this interaction modality entirely. In the broader thiophene SAR literature, bromine substitution has been shown to enhance binding affinity through halogen bonding; for example, 5-bromo-N-alkylthiophene-2-sulfonamides demonstrated antibacterial efficacy against NDM-1-producing Klebsiella pneumoniae, with the bromine contributing to target engagement [1]. Additionally, the anomalous scattering properties of bromine (f'' at Cu Kα ≈ 1.28 e⁻) make the target compound suitable for single-wavelength anomalous diffraction (SAD) phasing in protein-ligand co-crystallography—a capability absent in the non-halogenated analog.

Structural Biology Crystallography Biophysical Chemistry

Trichloroacetyl Protecting Group Stability: Acidic Cleavage Resistance vs. Trifluoroacetyl and Acetyl Analogs

The trichloroacetyl (TCA) protecting group on the 3-amino position of the target compound offers differentiated stability relative to the more common trifluoroacetyl (TFA) and acetyl (Ac) protecting groups. The TCA group is more resistant to acidic hydrolysis than the TFA group due to the electron-withdrawing effect of three chlorine atoms, yet can be selectively removed under mildly basic conditions or with Zn/NH₄Cl reductive cleavage. This orthogonal stability profile is a class-level characteristic of trichloroacetamides and applies equally to both the brominated target compound and its non-brominated analog [1]. However, when combined with the C-5 bromine, the target compound uniquely offers both orthogonal amine protection (C-3 TCA) and a cross-coupling handle (C-5 Br) in a single building block—a dual-functional architecture not available in the non-brominated analog or in simple N-acetylated thiophenes.

Protecting Group Chemistry Peptide Chemistry Multi-Step Synthesis

High-Value Application Scenarios for Methyl 5-bromo-3-(2,2,2-trichloroacetamido)thiophene-2-carboxylate Based on Verified Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring C-5 Diversification via Palladium-Catalyzed Cross-Coupling

The C-5 bromine atom provides an immediately serviceable handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling to generate arrays of 5-aryl, 5-alkynyl, or 5-amino thiophene-2-carboxylate derivatives. This enables parallel library synthesis without requiring a separate halogenation step, which for the non-brominated analog would add 1–2 synthetic steps with attendant yield losses [1]. The trichloroacetamido group remains orthogonal under standard cross-coupling conditions, allowing sequential deprotection and further functionalization. Procurement of the 98% NLT grade with ISO certification is recommended for library production where batch-to-batch impurity variation could confound biological SAR interpretation .

Fragment-Based Drug Discovery Co-Crystallography Leveraging Bromine Anomalous Scattering

The bromine atom serves as an intrinsic anomalous scatterer for SAD or MAD phasing in protein-ligand co-crystallography, enabling direct electron density assignment of the ligand binding pose without the need for additional heavy-atom derivatization. This capability is absent in the non-brominated analog and represents a distinct advantage for structural biology groups conducting fragment screening campaigns where unambiguous ligand placement is critical [2]. Use of 99% purity material is advised to minimize spurious electron density from impurities.

Multi-Step Synthesis Requiring Orthogonal Amine Protection with a Remote Reactive Handle

In synthetic routes requiring a protected amine that survives acidic conditions (e.g., Boc deprotection, ester hydrolysis under acidic conditions) while maintaining a distal electrophilic site for late-stage diversification, the TCA/Br combination offers a dual-functional architecture. The trichloroacetyl group resists acidic cleavage that would remove Boc or Fmoc groups, and can be removed orthogonally under reductive (Zn/NH₄Cl) or mildly basic conditions [3]. The non-brominated TCA analog (CAS 551899-09-3) shares the protecting group advantage but lacks the C-5 diversification handle, reducing the synthetic efficiency of the overall route.

Physicochemical Property Optimization in Lead Series Requiring Higher logP and Halogen Bonding Potential

For lead optimization programs where target engagement is mediated or enhanced by halogen bonding interactions (e.g., with backbone carbonyls in kinase hinge regions or GPCR orthosteric sites), the 5-bromo substituent provides both a σ-hole donor and an estimated +0.5 to +0.8 logP unit increase over the non-halogenated analog [4]. This property shift may simultaneously improve membrane permeability while introducing a specific, geometrically constrained non-covalent interaction. The non-brominated analog cannot provide either effect, making compound selection a binary decision based on the desired pharmacological profile.

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